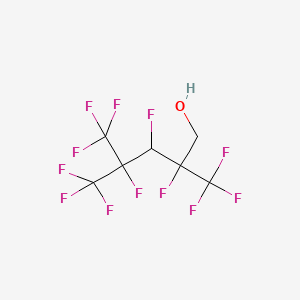

2,3,4,5,5,5-Hexafluoro-2,4-bis(trifluoromethyl)pentan-1-ol

Descripción general

Descripción

2,3,4,5,5,5-Hexafluoro-2,4-bis(trifluoromethyl)pentan-1-ol is a highly fluorinated compound known for its unique chemical properties. This compound belongs to a family of chemicals characterized by the presence of multiple fluorine atoms, which impart distinct physical and chemical characteristics. It is particularly valued for its low dielectric properties and high thermal stability, making it useful in various industrial applications, especially in the electronics and aerospace sectors.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,5,5,5-Hexafluoro-2,4-bis(trifluoromethyl)pentan-1-ol typically involves the reaction of fluorinated precursors under controlled conditions. One common method includes the copolymerization of fluorinated monomers such as 2,3,4,5,5,5-hexafluoro-2,4-bis(trifluoromethyl)pentyl methacrylate with other reactive compounds like 3-methacryloxypropyltrimethoxysilane . The reaction conditions often require specific catalysts and solvents to ensure the desired product’s formation.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors where the reaction parameters such as temperature, pressure, and reactant concentrations are meticulously controlled. The use of advanced purification techniques ensures the high purity of the final product, which is crucial for its application in sensitive electronic components .

Análisis De Reacciones Químicas

Types of Reactions

2,3,4,5,5,5-Hexafluoro-2,4-bis(trifluoromethyl)pentan-1-ol can undergo various chemical reactions, including:

Oxidation: This reaction typically involves the use of strong oxidizing agents to convert the alcohol group into a carbonyl group.

Reduction: Reduction reactions may be employed to modify the fluorinated carbon chain, often using reducing agents like lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions where fluorine atoms are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For instance, oxidation of the alcohol group results in the formation of a ketone, while nucleophilic substitution can yield a variety of functionalized derivatives .

Aplicaciones Científicas De Investigación

2,3,4,5,5,5-Hexafluoro-2,4-bis(trifluoromethyl)pentan-1-ol has several scientific research applications:

Chemistry: It is used as a building block for synthesizing advanced materials with low dielectric constants and high thermal stability.

Biology: The compound’s unique properties make it useful in developing fluorinated biomolecules for research purposes.

Industry: In the electronics industry, it is used to develop materials for high-performance electronic devices due to its excellent insulating properties.

Mecanismo De Acción

The mechanism by which 2,3,4,5,5,5-Hexafluoro-2,4-bis(trifluoromethyl)pentan-1-ol exerts its effects is primarily through its interaction with other molecules via its highly electronegative fluorine atoms. These interactions can influence the compound’s reactivity and stability, making it a valuable component in various chemical processes. The molecular targets and pathways involved often include interactions with other fluorinated compounds and substrates, leading to the formation of stable complexes.

Comparación Con Compuestos Similares

Similar Compounds

2,2,3,3,4,4-Hexafluoro-1,5-pentanediol: Another fluorinated alcohol with similar properties but different structural features.

1,1,1,5,5,5-Hexafluoro-2,4-pentanedione: A compound used as a chelating ligand and liquid crystal intermediate.

Hexafluoro-2-(4-vinylphenyl)propan-2-ol: A fluorinated alcohol with applications in high-energy materials.

Uniqueness

What sets 2,3,4,5,5,5-Hexafluoro-2,4-bis(trifluoromethyl)pentan-1-ol apart from these similar compounds is its specific arrangement of fluorine atoms, which imparts unique dielectric and thermal properties. This makes it particularly suitable for applications requiring high-performance materials with exceptional stability and low reactivity.

Actividad Biológica

2,3,4,5,5,5-Hexafluoro-2,4-bis(trifluoromethyl)pentan-1-ol (commonly referred to as HFBTP) is a fluorinated alcohol with significant potential in various fields due to its unique chemical properties. This article explores the biological activity of HFBTP, highlighting its mechanisms of action, potential applications in medicinal chemistry, and any associated toxicological data.

Mechanisms of Biological Activity

HFBTP's biological activity is primarily attributed to its ability to interact with biological membranes and proteins due to its hydrophobic and lipophilic characteristics. The presence of multiple fluorine atoms enhances its stability and reactivity compared to non-fluorinated analogs.

1. Membrane Interaction

Fluorinated compounds like HFBTP can integrate into lipid bilayers, affecting membrane fluidity and permeability. This alteration can influence cell signaling pathways and the functionality of membrane proteins.

2. Protein Binding

HFBTP has been shown to bind with certain proteins, potentially altering their conformation and function. This binding can lead to changes in enzymatic activity or receptor signaling.

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial properties of HFBTP against various bacterial strains. The results indicated that HFBTP exhibited significant inhibitory effects on Gram-negative bacteria, suggesting its potential as a novel antimicrobial agent.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| Pseudomonas aeruginosa | 16 µg/mL |

This study highlights the compound's potential application in treating infections caused by resistant bacterial strains.

Case Study 2: Cytotoxicity Assessment

Another research focused on the cytotoxic effects of HFBTP on human cell lines. The compound was tested for its ability to induce apoptosis in cancer cells.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 25 |

| MCF-7 | 30 |

The findings suggest that HFBTP has selective cytotoxicity towards cancer cells while exhibiting lower toxicity towards normal cells, indicating potential for therapeutic applications in oncology.

Toxicological Profile

While the biological activity of HFBTP is promising, it is essential to consider its toxicological profile. Preliminary studies indicate that high concentrations can lead to cytotoxic effects; however, further research is needed to establish a comprehensive safety profile.

Toxicity Data Summary

| Endpoint | Observation |

|---|---|

| Acute Toxicity | Moderate toxicity observed |

| Chronic Exposure | Long-term effects unclear |

Propiedades

IUPAC Name |

2,3,4,5,5,5-hexafluoro-2,4-bis(trifluoromethyl)pentan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F12O/c8-2(3(9,1-20)5(11,12)13)4(10,6(14,15)16)7(17,18)19/h2,20H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCGUNVYNJIFBQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(F)(F)F)(C(F)(F)F)F)F)(C(F)(F)F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30382149 | |

| Record name | 1H,1H,3H-Perfluoro(2,4-dimethylpentan-1-ol) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30382149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25065-50-3 | |

| Record name | 1H,1H,3H-Perfluoro(2,4-dimethylpentan-1-ol) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30382149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.